molecular formula C4H5BrO2 B6171855 (1R,2S)-2-bromocyclopropane-1-carboxylic acid CAS No. 2460739-75-5

(1R,2S)-2-bromocyclopropane-1-carboxylic acid

Cat. No.: B6171855
CAS No.: 2460739-75-5
M. Wt: 165
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Description

(1R,2S)-2-bromocyclopropane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. The compound features a cyclopropane ring substituted with a bromine atom and a carboxylic acid group. The stereochemistry of the compound is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-bromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a bromocarboxylic acid under conditions that promote cyclopropane formation. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the cyclopropanation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the purification and resolution of the enantiomers to obtain the desired (1R,2S) configuration .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-bromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,2S)-2-bromocyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-bromocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-bromocyclopropane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    2-chlorocyclopropane-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.

    Cyclopropane-1-carboxylic acid: The parent compound without any halogen substitution.

Uniqueness

(1R,2S)-2-bromocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions compared to its chlorine or unsubstituted counterparts .

Properties

CAS No.

2460739-75-5

Molecular Formula

C4H5BrO2

Molecular Weight

165

Purity

95

Origin of Product

United States

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